molecular formula C26H27N5O5 B2954838 benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844835-87-6

benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2954838
CAS No.: 844835-87-6
M. Wt: 489.532
InChI Key: NPJDRHWXNQVMAR-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system fused with a pyrimidine ring, and a benzyl ester group The presence of a methoxyphenyl group and dimethyl substitutions further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the pyrimidine ring through cyclization reactions. The methoxyphenyl and dimethyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves esterification to attach the benzyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions are optimized to achieve high yields and purity. Common reagents used in the synthesis include benzyl bromide, methoxybenzene, and dimethylamine, along with catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst such as Pd/C can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where nucleophiles such as hydroxide ions (OH-) can replace the ester group to form carboxylates.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Carboxylates.

Scientific Research Applications

Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biology: It is used in biochemical assays to study enzyme kinetics and interactions with nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

    Pharmaceutical Industry: It is explored as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The methoxyphenyl group enhances its binding affinity through hydrophobic interactions, while the purine and pyrimidine rings facilitate hydrogen bonding with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Theophylline: A methylxanthine derivative with a purine ring system.

    Caffeine: Another methylxanthine with stimulant properties.

Uniqueness

Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is unique due to its combination of a benzyl ester group and a methoxyphenyl substitution, which are not commonly found in other purine derivatives. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

844835-87-6

Molecular Formula

C26H27N5O5

Molecular Weight

489.532

IUPAC Name

benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O5/c1-17-13-29(19-9-11-20(35-3)12-10-19)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-7-5-4-6-8-18/h4-12,17H,13-16H2,1-3H3

InChI Key

NPJDRHWXNQVMAR-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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